

Application Notes and Protocols for the Hantzsch Synthesis of 2-Aminothiazole Derivatives

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Compound of Interest						
Compound Name:	2-Cyanothiazole					
Cat. No.:	B074202	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminothiazole derivatives via the Hantzsch thiazole synthesis. The 2-aminothiazole scaffold is a significant pharmacophore present in numerous FDA-approved drugs, such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir, highlighting its importance in medicinal chemistry. Derivatives of 2-aminothiazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The Hantzsch synthesis, a classic and widely utilized method, involves the condensation of an α -halocarbonyl compound with a thiourea or its derivatives to form the thiazole ring. This document outlines both classical and modern approaches, including microwave-assisted techniques, to provide robust and scalable methods for creating diverse libraries of these valuable compounds.

Data Presentation: Synthesis and Optimization

The efficiency of the Hantzsch thiazole synthesis is influenced by various factors, including the choice of solvent, reaction temperature, and the use of catalysts. The following tables summarize quantitative data from various studies to facilitate comparison and optimization of reaction conditions.



Table 1: Effect of Solvent and Temperature on Reaction Yield

Entry	Solvent	Temperatur e (°C)	Time (h)	Yield (%)	Reference
1	Water	Reflux	-	Low	
2	Ethanol	Reflux	-	Good	
3	Methanol	Reflux	-	-	
4	Ethanol/Wate r (1/1)	65	2-3.5	79-90	•
5	Ethanol	80	0.4	98	

Table 2: Synthesis of Various 2-Aminothiazole Derivatives

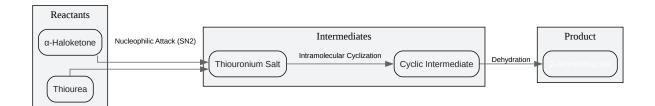
α-Haloketone	Thiourea Derivative	Product	Yield (%)	Reference
2- Bromoacetophen one	Thiourea	2-Amino-4- phenylthiazole	High	
Chloroacetaldeh yde (50% aq.)	Thiourea	2-Aminothiazole	75-85	_
3- (Bromoacetyl)-4- hydroxy-6- methyl-2H-pyran- 2-one	Thiourea	4-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazol-2-amine	-	
2-Chloro-1-(6- phenylimidazo[2, 1-b]thiazol-5- yl)ethanone	N-Phenylthiourea	N-Phenyl-4-(6- phenylimidazo[2, 1-b]thiazol-5- yl)thiazol-2- amine	-	_

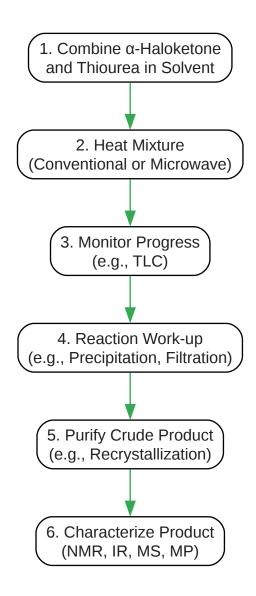


Reaction Mechanism and Experimental Workflow

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization. A general workflow for the synthesis and purification is also presented.







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